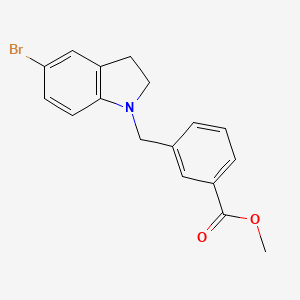

3-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid methyl ester

Description

3-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid methyl ester is a brominated indole derivative with a benzoic acid methyl ester backbone. Its molecular formula is C₁₇H₁₆BrNO₂, and it has a molecular weight of 346.23 g/mol . The compound is registered under CAS number 2270909-45-8 and MDL number MFCD31725247, and it is typically available at 95% purity for research applications. Structurally, it features a 5-bromo-substituted 2,3-dihydroindole moiety linked via a methylene bridge to the meta position of the benzoic acid methyl ester group. This configuration distinguishes it from positional isomers and analogues with varying substituents .

Properties

IUPAC Name |

methyl 3-[(5-bromo-2,3-dihydroindol-1-yl)methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO2/c1-21-17(20)14-4-2-3-12(9-14)11-19-8-7-13-10-15(18)5-6-16(13)19/h2-6,9-10H,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXKTEGRLFYGFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CN2CCC3=C2C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: Indole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties. This compound may be studied for its potential biological effects. Medicine: Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid methyl ester exerts its effects depends on its specific biological target. For example, if used as an anticancer agent, it may inhibit specific enzymes or receptors involved in cancer cell proliferation. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Positional Isomers

The 4-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid methyl ester (CAS: 1482206-33-6) is a para-substituted isomer. While its molecular weight (346.23 g/mol) and formula (C₁₇H₁₆BrNO₂) are identical to the target compound, the substitution position on the benzoic acid ring alters physicochemical properties such as polarity and π-electron conjugation. For example, esterification shifts the carbonyl stretching frequency in IR spectra by ~15 cm⁻¹ compared to free acids, as observed in analogous benzoic acid derivatives .

4-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid (CAS: 2094826-56-7) lacks the methyl ester group, resulting in a lower molecular weight (332.20 g/mol) and increased acidity (pKa ~4.2–4.5 for benzoic acids) .

Halogenated Benzoic Acid Esters

- Methyl 3-bromo-2-chlorobenzoate (CAS: 871224-19-0): Features bromo and chloro substituents on the aromatic ring, increasing electrophilicity. Its molecular weight (249.49 g/mol) is significantly lower due to the absence of the indole moiety .

- Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate (CAS: ST50979878): Contains electron-withdrawing nitro and methoxy groups, which reduce solubility in polar solvents compared to the target compound .

Indole Derivatives with Ester Groups

- Ethyl 2-(5-bromo-2,3-dioxoindolin-1-yl)acetate (CAS: N/A): The 2,3-dioxoindoline moiety introduces additional hydrogen-bonding sites and redox activity. Its ethyl ester group may confer higher lipophilicity (logP ~2.8) than methyl esters .

- Methyl {5-bromo-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate (CAS: N/A): A bulkier derivative with a 4-isopropylphenyl group, increasing steric hindrance and molecular weight (460.32 g/mol). This may reduce membrane permeability compared to the target compound .

Substituent Effects on Bioactivity

- Toxicity and Bioactivity : Substituent position and type significantly influence toxicity. For example, di-substituted methyl analogues of benzoic acid derivatives exhibit higher similarity scores (Tanimoto index: 100% for meta-methyl vs. 40% for toluene) but lack in vivo toxicity data, unlike toluene or 4-tert-butylbenzoic acid .

- Antitumor Potential: Methyl ester derivatives of indole-containing compounds, such as 2-acetylaminobenzoic acid methyl ester (Av7), show inhibitory effects on cancer cell lines (e.g., AGS gastric cancer cells) .

Comparative Data Table

Key Research Findings

- Synthetic Accessibility : The target compound can be synthesized via esterification of benzoic acid intermediates, as demonstrated in bromo-dichlorobenzoic acid derivatives using Buchwald coupling and LDA-mediated sulfonylation .

- Spectroscopic Differentiation : Methyl ester groups in similar compounds produce distinct ¹H-NMR signals at ~3.69–3.91 ppm, aiding structural confirmation .

- Grouping Challenges : Substructure searches for "benzoic acid methyl ester" yield >100 analogues in databases like ChEMBL, but only a few have toxicity data, complicating predictive toxicology .

Biological Activity

3-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid methyl ester (CAS Number: 2270909-45-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid methyl ester is with a molecular weight of approximately 346.2 g/mol. The compound features a benzoic acid moiety linked to a brominated indole derivative, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H16BrNO2 |

| Molecular Weight | 346.2 g/mol |

| CAS Number | 2270909-45-8 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The indole moiety can modulate pathways related to apoptosis, cell proliferation, and immune responses.

In Vitro Studies

Recent studies have highlighted the compound's potential in several biological assays:

- Antioxidant Activity : Compounds similar to 3-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid methyl ester have shown significant antioxidant properties, which are beneficial in reducing oxidative stress in cells .

- Tyrosinase Inhibition : Analogous compounds have demonstrated potent inhibition of tyrosinase, an enzyme critical in melanin production. This suggests potential applications in treating hyperpigmentation disorders .

- Proteasome Activity Modulation : In cell-based assays, related benzoic acid derivatives have been shown to enhance proteasomal activity, which is vital for protein degradation and cellular homeostasis .

Study on Tyrosinase Inhibition

A comparative study involving various benzoic acid derivatives indicated that 3-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid methyl ester analogs exhibited strong inhibitory effects on mushroom tyrosinase. The most potent analog demonstrated an IC50 value significantly lower than that of standard inhibitors like kojic acid .

Proteasome Activity Enhancement

In a recent investigation, derivatives of benzoic acid were evaluated for their ability to activate the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). The study found that certain compounds could enhance the degradation of misfolded proteins in human fibroblasts, suggesting therapeutic potential in age-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.